Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Description
Significance of Imidazole (B134444) Scaffolds in Contemporary Organic Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged structure in medicinal and materials chemistry. nih.gov Its unique electronic characteristics, including its electron-rich nature, allow it to readily interact with a variety of biological targets like enzymes and receptors. researchgate.netnih.gov This ability to form multiple interactions through hydrogen bonding, hydrophobic forces, and van der Waals forces underpins its presence in numerous bioactive molecules and approved drugs. nih.govnih.gov
The imidazole core is a versatile building block, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The stability of the imidazole ring, coupled with its capacity for functionalization at multiple positions, provides chemists with a robust framework for designing novel compounds with tailored properties. tandfonline.com The ability to modify substituents on the imidazole ring allows for the fine-tuning of electronic and steric properties, which can enhance binding affinity to biological targets or modify the photophysical properties for materials science applications. tandfonline.com
Overview of Imidazole-4,5-dicarboxylates as Versatile Synthetic Intermediates and Ligands
Within the diverse family of imidazole derivatives, imidazole-4,5-dicarboxylates represent a particularly useful subclass. The presence of two carboxylate groups on the imidazole ring provides multiple coordination sites, making these compounds excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, catalysis, and photoluminescence. researchgate.net
Imidazole-4,5-dicarboxylic acid and its ester derivatives serve as multifunctional ligands with several potential donor atoms: the two imidazole nitrogens and the four carboxylate oxygens. researchgate.net This versatility allows them to coordinate with metal ions in various modes, leading to the formation of diverse and complex structures. researchgate.netacs.org The derivatization of the carboxylic acid groups into esters or amides further expands the synthetic possibilities, enabling the creation of libraries of compounds for screening as potential therapeutic agents, such as kinase inhibitors. nih.govrsc.org The synthesis of these compounds often involves multi-step procedures starting from materials like 1H-imidazole-4,5-dicarboxylic acid. smolecule.com
Research Trajectories for Halogenated Imidazole Derivatives, Specifically Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
The introduction of halogen atoms onto the imidazole scaffold significantly influences the compound's chemical reactivity and biological activity. Halogenated imidazoles are widely used as pharmaceutical raw materials. google.com The bromine atom in this compound, for instance, serves as a valuable synthetic handle. It can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 2-position of the imidazole ring. smolecule.com
This reactivity makes this compound a key intermediate in the synthesis of more complex molecules. Research is actively exploring its use as a precursor for novel bioactive compounds and functional materials. For example, the unique structural features of this compound facilitate various chemical transformations, including cyclization reactions to form bicyclic systems. smolecule.com Preliminary studies have suggested that this compound may possess antimicrobial and antitumor properties, though further investigation is required to fully elucidate its therapeutic potential. smolecule.com The ongoing research into halogenated imidazole derivatives like this compound is focused on leveraging their synthetic versatility to create novel molecules with enhanced properties for a range of applications, from medicine to materials science. nih.govscience.gov
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-3-15-7(13)5-6(8(14)16-4-2)12-9(10)11-5/h3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJVHWZSXJKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 2 Bromo 1h Imidazole 4,5 Dicarboxylate and Precursors
Preparative Routes to 1H-Imidazole-4,5-dicarboxylic Acid and its Diesters
Oxidation Pathways for Imidazole-4,5-dicarboxylic Acid Formation
A primary route to 1H-imidazole-4,5-dicarboxylic acid involves the oxidative cleavage of the benzene (B151609) ring of benzimidazole (B57391). This transformation can be achieved using strong oxidizing agents. Historical methods have documented the use of potassium dichromate or potassium permanganate (B83412) for this purpose. rsc.orgnsf.gov More contemporary approaches have employed hydrogen peroxide, often in an acidic medium like concentrated sulfuric acid, to oxidize 2-substituted benzimidazoles, which unexpectedly yields imidazole-4,5-dicarboxylic acid. libretexts.orgchemistryworld.com The optimal conditions for this reaction have been identified as a 1 M concentration of the 2-alkylimidazole in sulfuric acid with a hydrogen peroxide to 2-alkylbenzimidazole molar ratio of 11:1, leading to higher yields. chemistryworld.com
Another notable pathway avoids the benzimidazole precursor altogether, starting instead from imidazole (B134444) itself. This process involves an initial reaction of imidazole with a two- to five-fold molar excess of formaldehyde (B43269) at elevated temperatures. The resulting mixture of hydroxymethylated imidazoles is then treated with nitric acid at temperatures ranging from 100° to 140° C to yield the desired dicarboxylic acid. rsc.orgorganic-chemistry.org An older method also reports the formation of the acid from the reaction of tartaric acid dinitrate with ammonia (B1221849) and formaldehyde in an aqueous solution. rsc.orgnsf.gov
| Starting Material | Oxidizing Agent/Reagents | Key Conditions | Reference |
|---|---|---|---|
| Benzimidazole | Potassium dichromate or Potassium permanganate | - | rsc.orgnsf.gov |
| 2-Substituted Benzimidazoles | Hydrogen peroxide / Sulfuric acid | 1 M substrate in H₂SO₄, 11:1 H₂O₂ ratio | chemistryworld.com |
| Imidazole | 1. Formaldehyde 2. Nitric acid | 1. Elevated temperature 2. 100-140°C | rsc.orgorganic-chemistry.org |
| Tartaric acid dinitrate | Ammonia, Formaldehyde | Aqueous solution | rsc.orgnsf.gov |
Esterification Protocols for Diethyl 1H-imidazole-4,5-dicarboxylate
The conversion of 1H-imidazole-4,5-dicarboxylic acid to its corresponding diethyl ester is typically accomplished through Fischer esterification. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of ethanol (B145695). nih.govresearchgate.netdntb.gov.ua Common acid catalysts for this transformation include sulfuric acid and thionyl chloride. The use of a large excess of the alcohol and, in some cases, the removal of water as it is formed, drives the equilibrium towards the formation of the diester product. researchgate.net One documented procedure involves treating the dicarboxylic acid with ethanol and thionyl chloride, followed by purification to yield Diethyl 1H-imidazole-4,5-dicarboxylate.
Cyclization Strategies for the Imidazole Ring System
Beyond modifying existing rings, the imidazole core of the target precursor can be constructed directly through various cyclization strategies. These methods build the five-membered ring from acyclic precursors.
One effective strategy involves the condensation of an amidine with a suitably functionalized four-carbon unit. For instance, the synthesis of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate has been achieved by reacting butyramidinium chloride with diethyl 2-chloro-3-oxosuccinate in absolute ethanol with triethylamine (B128534). csic.es The reaction proceeds at room temperature and is then heated to 60-70°C to ensure completion, yielding the desired substituted imidazole diester. csic.es This approach is versatile, allowing for the introduction of various substituents at the 2-position by selecting the appropriate amidine.
Another foundational, albeit historical, method for forming the imidazole-4,5-dicarboxylic acid system is the reaction between dinitrotartaric acid, ammonia, and an aldehyde. nih.gov This method assembles the ring from smaller components, where the aldehyde determines the substituent at the 2-position.
| Reactants | Product Type | Key Conditions | Reference |
|---|---|---|---|
| Amidine (e.g., Butyramidinium chloride) + Diethyl 2-chloro-3-oxosuccinate | Diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate | Ethanol, Triethylamine, 60-70°C | csic.es |
| Dinitrotartaric acid + Ammonia + Aldehyde | 2-Substituted-1H-imidazole-4,5-dicarboxylic acid | - | nih.gov |
Regioselective Bromination at the 2-Position of Diethyl 1H-imidazole-4,5-dicarboxylate
The final step in the synthesis of the target compound is the introduction of a bromine atom at the C-2 position of the imidazole ring. This is an electrophilic substitution reaction where regioselectivity is paramount.
Direct Halogenation Approaches (e.g., N-Bromosuccinimide)
The direct bromination of Diethyl 1H-imidazole-4,5-dicarboxylate is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent. organic-chemistry.org NBS is a convenient and widely used source of electrophilic bromine for the halogenation of aromatic and heteroaromatic compounds. organic-chemistry.orgnih.gov The reaction is generally carried out in an inert solvent. The inherent reactivity of the imidazole ring dictates that electrophilic substitution preferentially occurs at the C-4 or C-5 positions. However, in the case of Diethyl 1H-imidazole-4,5-dicarboxylate, these positions are already substituted with bulky and electron-withdrawing ester groups. This steric hindrance and electronic deactivation at C-4 and C-5 effectively directs the incoming electrophile (Br+) to the C-2 position, making the reaction highly regioselective. chemistry-online.com
Mechanistic Considerations of Bromination Reactions
The bromination of imidazole is a classic example of an electrophilic aromatic substitution reaction. libretexts.org The reaction mechanism proceeds through a two-step addition-elimination pathway.
Formation of the Electrophile : In reactions involving NBS, the bromine atom is polarized, rendering it electrophilic. This electrophilicity can be enhanced by the presence of acid catalysts or even through halogen bonding interactions. nsf.gov
Nucleophilic Attack and Formation of the σ-complex : The π-electron system of the imidazole ring acts as a nucleophile and attacks the electrophilic bromine atom. This attack disrupts the aromaticity of the ring and forms a cationic intermediate known as an arenium ion or Wheland intermediate (σ-complex). libretexts.orgnih.gov
Deprotonation and Restoration of Aromaticity : In the final step, a base (which can be the succinimide (B58015) anion, a solvent molecule, or another basic species in the mixture) removes the proton from the carbon atom that formed the new C-Br bond. This step restores the aromatic system and yields the final 2-bromo-imidazole product. libretexts.org
The presence of two electron-withdrawing diethyl carboxylate groups at the C-4 and C-5 positions significantly influences the reaction. These groups deactivate the imidazole ring towards electrophilic attack by reducing its electron density. rsc.org Consequently, the bromination of Diethyl 1H-imidazole-4,5-dicarboxylate is generally slower than that of unsubstituted imidazole and may require more forcing conditions. However, this deactivation further enhances the regioselectivity for the C-2 position, as the C-4 and C-5 positions are strongly deactivated.
Advanced Synthetic Techniques and Reaction Conditions
The preparation of Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a multi-step process that necessitates careful control of reaction parameters. The primary route involves the synthesis of the precursor, Diethyl 1H-imidazole-4,5-dicarboxylate, which is subsequently brominated at the C2 position of the imidazole ring.
A foundational method for the synthesis of the imidazole-4,5-dicarboxylate core involves the condensation of an appropriate α-dicarbonyl compound with an aldehyde and ammonia, a method historically known as the Radziszewski synthesis. In the context of Diethyl 1H-imidazole-4,5-dicarboxylate, a more direct approach often starts from diethyl oxalate (B1200264) and a suitable C2 source. For instance, a related synthesis of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is achieved by reacting diethyl 2-chloro-3-oxosuccinate with butyramidinium in ethanol. This general strategy can be adapted for the synthesis of the unsubstituted precursor.
Once the precursor, Diethyl 1H-imidazole-4,5-dicarboxylate, is obtained, the critical step is the selective bromination at the 2-position. The imidazole ring is an electron-rich heterocycle, and when the 4 and 5 positions are substituted with electron-withdrawing ester groups, electrophilic substitution is directed to the C2 position.
Bromination using N-Bromosuccinimide (NBS):
A common and effective method for the bromination of imidazoles is the use of N-Bromosuccinimide (NBS). This reagent is favored due to its ease of handling and its ability to provide a low, steady concentration of bromine, which helps in controlling the regioselectivity of the reaction.
The reaction is typically carried out in an inert solvent to prevent unwanted side reactions. The choice of solvent can influence the reaction rate and yield. The reaction progress is often monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of completion.
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, enhancing regioselectivity for the C2 position. |
| Solvent | Acetonitrile (B52724) (MeCN) or Chloroform (CHCl₃) | Inert solvents that facilitate the reaction without participating in it. |
| Temperature | 0 °C to room temperature | Mild conditions to prevent over-bromination and decomposition of the starting material or product. |
| Reaction Time | 0.5 - 8 hours | Dependent on the reactivity of the substrate and the reaction temperature. Monitored by TLC. |
| Work-up | Aqueous quench followed by extraction | To remove the succinimide by-product and isolate the desired brominated product. |
Detailed Research Findings:
Research into the bromination of similar heterocyclic systems has demonstrated the efficacy of NBS. For instance, the electrophilic bromination of various aromatic compounds using NBS in acetonitrile at temperatures ranging from -10 °C to 60 °C has been reported to proceed with high yields. These established protocols provide a strong basis for the successful bromination of Diethyl 1H-imidazole-4,5-dicarboxylate. The electron-withdrawing nature of the two ester groups at the C4 and C5 positions deactivates the ring towards electrophilic attack, making the C2 position the most favorable site for bromination.
Upon completion of the reaction, a standard work-up procedure involves quenching the reaction with water and extracting the product with an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Chemical Reactivity and Derivatization of Diethyl 2 Bromo 1h Imidazole 4,5 Dicarboxylate
Reactivity Profile at the 2-Bromo Position
The bromine atom at the C-2 position of the imidazole (B134444) ring is the most reactive site for carbon-carbon and carbon-heteroatom bond formation. Its electron-deficient nature, enhanced by the adjacent nitrogen atoms of the imidazole ring, makes it an excellent electrophilic center for a variety of chemical transformations.
Nucleophilic Substitution Reactions on the Bromo-Substituted Imidazole Ring
The C-2 bromine atom of Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone for the synthesis of diverse imidazole derivatives. The general principle of these reactions involves the displacement of the bromide ion by a nucleophile.
While specific studies on this compound are not extensively documented in this context, the reactivity of 2-bromoimidazoles is well-established. For instance, nucleophiles such as thiols can readily displace the bromide to form 2-thioether-substituted imidazoles. The reaction between heteroaryl halides and thiols is known to proceed smoothly, often facilitated by a base like potassium carbonate in a polar aprotic solvent such as dimethylacetamide. This general reactivity suggests that this compound would react with various nucleophiles to yield a range of 2-substituted imidazole-4,5-dicarboxylates.
Table 1: Representative Nucleophilic Substitution Reactions on 2-Bromoimidazoles
| Nucleophile | Reagents and Conditions | Product Type |
|---|---|---|
| Thiol (R-SH) | K₂CO₃, DMAc, rt-100 °C | 2-(Alkyl/Aryl)thio-1H-imidazole-4,5-dicarboxylate |
| Amine (R₂NH) | Base, Solvent, Heat | 2-Amino-1H-imidazole-4,5-dicarboxylate |
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the 2-bromo position of the imidazole ring is an ideal handle for such transformations.
The Suzuki-Miyaura coupling reaction, which couples an organohalide with a boronic acid or ester, has been successfully applied to brominated imidazoles to synthesize 2-aryl- and 2-heteroaryl-substituted imidazoles. For this compound, a typical Suzuki reaction would involve its treatment with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system like toluene (B28343) or a mixture of dioxane and water. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the 2-position.
The Sonogashira coupling provides a route to 2-alkynyl-substituted imidazoles by reacting the 2-bromoimidazole with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction of this compound with a terminal alkyne would furnish the corresponding diethyl 2-(alkynyl)-1H-imidazole-4,5-dicarboxylate, a valuable building block for more complex molecular architectures.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 2-Bromoimidazoles
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Diethyl 2-aryl-1H-imidazole-4,5-dicarboxylate |
Carbonylative and Amination Reactions at C-2
Further derivatization at the C-2 position can be achieved through carbonylative and amination reactions. Carbonylative coupling reactions , such as the carbonylative Suzuki-Miyaura or Sonogashira reactions, involve the insertion of carbon monoxide into the carbon-palladium bond of the catalytic cycle. This allows for the synthesis of 2-acylimidazoles. For instance, a carbonylative Sonogashira coupling of this compound with a terminal alkyne in the presence of carbon monoxide would yield a 2-(alkynoyl)-1H-imidazole-4,5-dicarboxylate.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of 2-amino-1H-imidazole-4,5-dicarboxylates from this compound and a primary or secondary amine. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.
Transformations Involving the Ester Functional Groups
The two ethyl ester groups at the C-4 and C-5 positions of the imidazole ring provide additional sites for chemical modification, primarily through reactions of the carboxylic acid derivatives.
Hydrolysis to Carboxylic Acid Derivatives
The diethyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, 2-bromo-1H-imidazole-4,5-dicarboxylic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The resulting dicarboxylic acid is a versatile intermediate for further derivatization.
Table 3: Hydrolysis of this compound
| Reagents and Conditions | Product |
|---|
Amidation and Related Carboxylic Acid Derivatization
Following hydrolysis to the dicarboxylic acid, the resulting carboxyl groups can be converted into a variety of other functional groups. A common transformation is amidation to form imidazole-4,5-dicarboxamides. This can be achieved by first activating the carboxylic acids, for example, by converting them to acyl chlorides using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the dicarboxylic acid with an amine can be facilitated by peptide coupling reagents. These amidation reactions can be performed sequentially to produce unsymmetrically substituted dicarboxamides.
The resulting imidazole-4,5-dicarboxamides are of interest in medicinal chemistry as they can act as mimics of purine (B94841) structures.
Table 4: Representative Amidation of 2-Bromo-1H-imidazole-4,5-dicarboxylic acid
| Amine | Coupling Method | Product Type |
|---|---|---|
| Primary amine (RNH₂) | Acyl chloride formation followed by amination | N,N'-Dialkyl-2-bromo-1H-imidazole-4,5-dicarboxamide |
Organometallic Reactions (e.g., Grignard Reactions) at Ester Sites
The two diethyl ester groups at the C4 and C5 positions of the imidazole ring are prime sites for nucleophilic attack by organometallic reagents, such as Grignard (R-Mg-X) and organolithium (R-Li) reagents. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures. wisc.edumsu.edu
The reaction of an ester with a Grignard reagent typically proceeds via a double addition mechanism. leah4sci.comsaskoer.ca The first equivalent of the organometallic reagent adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an ethoxide leaving group to generate a ketone. The resulting ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. leah4sci.commnstate.edu This second nucleophilic addition leads to a new tetrahedral intermediate, a magnesium alkoxide, which upon acidic workup, yields a tertiary alcohol. saskoer.cawvu.edu
Due to the presence of two ester groups on the imidazole core, the reaction with Grignard reagents is expected to occur at both sites, potentially consuming four or more equivalents of the organometallic reagent to yield a di-tertiary alcohol. A critical consideration for this reaction is the acidic proton on the imidazole nitrogen (N-1). Grignard reagents are strong bases and will readily deprotonate the N-H group. mnstate.eduwvu.edu Therefore, an excess of the Grignard reagent is necessary, or the nitrogen must be protected prior to the reaction to prevent consumption of the reagent. All procedures must be conducted under strictly anhydrous conditions, as any trace of water will quench the highly reactive organometallic reagent. wvu.eduquizlet.com
While the double addition to form tertiary alcohols is the generally expected outcome, reactions on complex heterocyclic esters can sometimes yield alternative products. For instance, studies on isoxazole-4,5-dicarboxylate esters have shown that regioselective mono-addition can occur to afford keto-esters rather than tertiary alcohols, a phenomenon attributed to the electronic effects of the heterocyclic ring. researchgate.net
Table 1: Expected Products from Grignard Reactions at Ester Sites
| Grignard Reagent (R-MgX) | Reagent Name | Expected Diol Product after Workup |
|---|---|---|
| CH₃MgBr | Methylmagnesium bromide | 2,2'-(2-bromo-1H-imidazole-4,5-diyl)bis(propan-2-ol) |
| C₆H₅MgBr | Phenylmagnesium bromide | (2-bromo-1H-imidazole-4,5-diyl)bis(diphenylmethanol) |
| CH₂=CHMgBr | Vinylmagnesium bromide | 1,1'-(2-bromo-1H-imidazole-4,5-diyl)bis(prop-2-en-1-ol) derivatives |
| C₂H₅MgBr | Ethylmagnesium bromide | 3,3'-(2-bromo-1H-imidazole-4,5-diyl)bis(pentan-3-ol) |
Modifications at the Imidazole Nitrogen (N-1)
The N-1 position of the imidazole ring possesses an acidic proton, making it a key site for functionalization through reactions such as alkylation, acylation, and sulfonylation. These modifications not only alter the compound's steric and electronic properties but are also crucial for installing protecting groups or introducing functionalities for further synthetic transformations.
Alkylation Reactions of the Imidazole Nitrogen
N-alkylation is a common strategy for modifying the imidazole core. The reaction generally proceeds via an SN2 mechanism where the imidazole nitrogen acts as a nucleophile. libretexts.org The process typically involves the deprotonation of the N-H proton with a base to form a more nucleophilic imidazolate anion, which then attacks an alkylating agent, such as an alkyl halide.
Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed. Studies on the alkylation of related nitroimidazole systems have shown that reaction conditions, such as temperature and the choice of base and solvent, significantly influence reaction efficiency and yield. For instance, heating the reaction mixture generally leads to higher yields and faster reaction times.
Table 2: Representative N-Alkylation Reactions on Imidazole Scaffolds
| Alkylating Agent | Base | Solvent | Conditions | General Product Structure |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60°C | N-benzyl imidazole derivative |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60°C | N-ethoxycarbonylmethyl imidazole derivative |
| Allyl bromide | K₂CO₃ | DMF | Room Temp. | N-allyl imidazole derivative |
| Propargyl bromide | KOH | DMSO | Room Temp. | N-propargyl imidazole derivative |
Data derived from analogous reactions on substituted imidazole systems.
Acylation and Sulfonylation Strategies
Acylation and sulfonylation of the imidazole nitrogen are important transformations for installing protecting groups or for modulating the electronic properties of the ring. These reactions follow a similar principle to alkylation, involving the nucleophilic attack of the imidazole nitrogen on a highly electrophilic acyl or sulfonyl source.
Acylation is typically achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine). The resulting N-acylimidazoles are generally stable, though the acyl group can be removed under hydrolytic conditions, making it a useful protecting group.
Sulfonylation introduces a sulfonyl group (e.g., tosyl or mesyl) onto the imidazole nitrogen. The reaction is performed with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), and a base. N-sulfonyl groups are strong electron-withdrawing groups and are known for their stability, often requiring stringent conditions for cleavage.
Table 3: General Acylation and Sulfonylation Transformations
| Reaction Type | Reagent Example | Reagent Name | General Product Structure |
|---|---|---|---|
| Acylation | CH₃COCl | Acetyl chloride | N-acetyl imidazole derivative |
| Acylation | (C₆H₅CO)₂O | Benzoic anhydride | N-benzoyl imidazole derivative |
| Sulfonylation | CH₃SO₂Cl | Methanesulfonyl chloride | N-mesyl imidazole derivative |
| Sulfonylation | p-CH₃C₆H₄SO₂Cl | p-Toluenesulfonyl chloride | N-tosyl imidazole derivative |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov
While specific examples of MCRs incorporating this compound as a starting component are not extensively documented, its array of functional groups presents significant potential for its use in such transformations. The N-H moiety, the two ester groups, and the C-Br bond could all potentially participate in MCRs, either directly or after a simple modification.
For example, the N-H group could theoretically act as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions, which are widely used to synthesize peptide-like scaffolds. nih.gov More plausibly, the core scaffold could be modified first. For instance, reduction of the diester functions to dialdehydes would yield a substrate suitable for MCRs that utilize aldehydes, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, leading to the formation of complex, fused heterocyclic systems. nih.gov
Table 4: Hypothetical Multi-Component Reactions (MCRs)
| MCR Type | Required Modification of Starting Material | Potential Reactants | Resulting Molecular Scaffold |
|---|---|---|---|
| Ugi 4-Component Reaction | None | Aldehyde, Isocyanide, Carboxylic Acid | Complex acyclic amide derivative |
| Hantzsch Dihydropyridine Synthesis | Reduction of esters to aldehydes | β-ketoester, Ammonia (B1221849) | Fused dihydropyridine-imidazole system |
| Biginelli Reaction | Reduction of one ester to aldehyde | β-dicarbonyl compound, Urea/Thiourea | Fused dihydropyrimidinone-imidazole system |
| Van Leusen Imidazole Synthesis | N-alkylation; conversion of esters to other functionalities | Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine | This reaction synthesizes imidazoles; the substrate would be a building block for a more complex molecule, not a direct participant. nih.gov |
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the coordination chemistry of This compound that adheres to the provided outline.
The central reason is that the existing body of research focuses almost exclusively on the coordination chemistry of the corresponding de-esterified ligand, 2-bromo-1H-imidazole-4,5-dicarboxylic acid , and its derivatives. The coordination principles detailed in the requested outline, such as the donor capabilities of carboxylate oxygens and flexible protonation states, are characteristic of the dicarboxylic acid form of the molecule, not the diethyl ester.
In the context of coordination chemistry, this compound primarily serves as a synthetic precursor. The ethyl ester groups would first be hydrolyzed to form carboxylic acid groups. These carboxylic acid groups can then be deprotonated to form carboxylate anions, which, along with the imidazole nitrogens, act as the coordination sites for metal ions to form coordination polymers and metal-organic frameworks (MOFs).
There is no available scientific information detailing the direct use of this compound as a ligand in the manner described by the requested article structure. Therefore, generating the article as specified would require speculating on chemical behaviors not supported by published research, which would compromise the scientific accuracy of the content.
Coordination Chemistry of Imidazole 4,5 Dicarboxylate Ligands
Role of the 2-Bromo Substituent in Coordination Preferences
The presence of a bromine atom at the 2-position of the imidazole (B134444) ring in Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate significantly influences its coordination behavior due to a combination of electronic and steric effects.
Electronic Effects:
The bromo substituent is an electron-withdrawing group. This property reduces the electron density on the imidazole ring, which in turn affects the basicity of the nitrogen atoms. The decreased basicity can weaken the coordinate bonds formed with metal ions. However, this electronic perturbation can also modulate the electronic structure of the resulting metal-organic frameworks (MOFs), potentially influencing their physical properties such as luminescence and gas absorption. nih.govnih.govelsevierpure.com The trend of inhibition efficiencies in some halogenated imidazole molecules has been shown to correlate with adsorption energies, suggesting a direct impact of the halogen's electronic nature on metal-ligand interactions. researchgate.net
Steric Effects:
The bromine atom is larger than a hydrogen atom, introducing steric hindrance around the adjacent nitrogen donor atom. This steric bulk can influence the coordination geometry around the metal center, potentially favoring the formation of specific structural motifs over others. The steric effects of bulky substituents can noticeably affect the equilibrium geometry and conformational flexibility of the ligand. researchgate.net
Halogen Bonding:
The interplay of these electronic, steric, and halogen bonding effects dictates the final structure and properties of the coordination complexes formed with this compound.
Hydrogen Bonding Frameworks in Metal-Organic Systems
Hydrogen bonding plays a pivotal role in the assembly of metal-organic systems derived from imidazole-4,5-dicarboxylate ligands. The N-H proton of the imidazole ring and the oxygen atoms of the carboxylate groups are primary sites for hydrogen bond formation.
In metal complexes involving imidazole-dicarboxylate ligands, extensive hydrogen bonding networks are commonly observed. These networks can involve interactions between the ligand molecules themselves, between ligands and coordinated solvent molecules (e.g., water), or between ligands and counter-ions present in the crystal lattice. The resulting frameworks can range from simple dimers to complex three-dimensional supramolecular structures.
The presence of the 2-bromo substituent can influence the hydrogen bonding patterns. As mentioned, the bromine atom can participate in halogen bonding, which can compete with hydrogen bonding in directing the crystal structure. core.ac.ukacs.org For instance, a halogen bond between the bromine atom and a carboxylate oxygen might preclude that same oxygen atom from accepting a hydrogen bond.
Furthermore, the electron-withdrawing nature of the bromine atom can increase the acidity of the imidazole N-H proton, making it a stronger hydrogen bond donor. This enhanced acidity can lead to more robust hydrogen bonds. Computational studies on related halogenated imidazoles have shown that halogen substitution can lead to a red shift in the N-H vibrational frequency upon complexation, which is indicative of a stronger hydrogen bond. nih.gov
The combination of hydrogen bonding and halogen bonding provides a powerful tool for the rational design of crystal structures with desired topologies and properties. The predictable nature of these interactions allows for a degree of control over the final solid-state arrangement. researchgate.net
Table of Intermolecular Interactions:
| Interaction Type | Donor | Acceptor | Typical Role in the Crystal Structure |
| Hydrogen Bonding | Imidazole N-H | Carboxylate O, Solvent O, Counter-ion | Formation of chains, sheets, and 3D networks |
| Halogen Bonding | C-Br | Carboxylate O, Imidazole N, Solvent O | Directional control of crystal packing, competition with H-bonds |
| π-π Stacking | Imidazole ring | Imidazole ring | Stabilization of the overall structure |
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment of Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate.
One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum would likely show a broad singlet for the N-H proton of the imidazole (B134444) ring, the chemical shift of which can be concentration and solvent dependent. The ethyl ester groups would each present a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. Key resonances would include those for the two carbonyl carbons of the ester groups, the carbons of the imidazole ring (including the bromine-substituted C2, and the C4 and C5 carbons attached to the ester groups), and the methylene and methyl carbons of the ethyl groups. The chemical shifts of the imidazole ring carbons would be particularly informative in confirming the substitution pattern.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) (ppm) | Multiplicity |
| ~12-14 | br s |
| ~4.4 | q |
| ~1.4 | t |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ) (ppm) | Assignment |
| ~160-165 | C=O |
| ~140 | C2 (imidazole) |
| ~125-135 | C4/C5 (imidazole) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the coupling between the methylene and methyl protons of the ethyl groups, showing a cross-peak between their respective signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon resonances for the methylene and methyl groups of the ethyl esters by correlating them to their attached protons.
The N-H proton to the C2, C4, and C5 carbons of the imidazole ring.
The methylene protons of the ethyl groups to the carbonyl carbons of the esters and the C4/C5 carbons of the imidazole ring.
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its solid form. This technique can be used to study polymorphism (the existence of different crystalline forms) and to characterize amorphous states. For this compound, ssNMR could reveal differences in the local environment of the atoms in different solid phases, which can be influenced by intermolecular interactions such as hydrogen bonding involving the N-H group.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₉H₁₁BrN₂O₄). The presence of bromine would be readily identified by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
| HRMS Data | |
| Molecular Formula | Calculated Exact Mass |
| C₉H₁₁⁷⁹BrN₂O₄ | 290.9929 |
| C₉H₁₁⁸¹BrN₂O₄ | 292.9909 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion, followed by its fragmentation and analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl groups, ethoxy groups, and carbon monoxide from the ester functionalities. The stability of the imidazole ring would likely result in fragment ions where the core heterocyclic structure is preserved.
Hyphenated Techniques (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of this compound. This method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry, making it ideal for assessing the purity of the compound and analyzing complex reaction mixtures.
In a typical LC-MS analysis, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is employed. The separation of this compound from impurities or other components in a mixture is often achieved using a C18 column. The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The addition of formic acid or ammonium acetate (B1210297) helps to improve peak shape and promote ionization for mass spectrometry detection.
Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The ESI process generates protonated molecules [M+H]⁺ of the analytes. For this compound (molecular formula C9H11BrN2O4), the mass spectrometer would detect its characteristic isotopic pattern due to the presence of the bromine atom (isotopes 79Br and 81Br in approximately 1:1 ratio). This allows for unambiguous identification and quantification. The high sensitivity of LC-MS enables the detection and quantification of trace-level impurities, providing a comprehensive purity profile.
Table 1: Illustrative LC-MS Parameters for Analysis
| Parameter | Value/Description |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from 5% to 95% B |
| Flow Rate | 0.5 - 1.0 mL/min |
| MS Detector | Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 307.0, 309.0 (Isotopic pattern for Bromine) |
X-ray Crystallography for Atomic-Level Structure Determination
X-ray crystallography provides definitive, high-resolution structural information about this compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Conformation
Single-Crystal X-ray Diffraction (SC-XRD) is the premier technique for elucidating the exact molecular structure and packing of this compound. By irradiating a single crystal of the compound with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision.
Studies on closely related imidazole dicarboxylate derivatives show that these molecules often crystallize in common space groups like P-1 (triclinic) or P21/c (monoclinic). The analysis provides crucial data on the planarity of the imidazole ring, the orientation of the two diethyl carboxylate substituents relative to the ring, and the precise geometry of the C-Br bond. This information is fundamental for understanding the molecule's steric and electronic properties, which influence its reactivity and intermolecular interactions.
Table 2: Representative Crystallographic Data for Imidazole Derivatives
| Parameter | Typical Value/Description |
|---|---|
| Crystal System | Monoclinic / Triclinic |
| Space Group | P21/c / P-1 |
| a (Å) | 10 - 20 |
| b (Å) | 5 - 15 |
| c (Å) | 15 - 25 |
| β (º) | 90 - 110 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 |
Analysis of Intermolecular Interactions (e.g., N-H⋯O, C-H⋯O Hydrogen Bonds, π-π Stacking)
The crystal lattice of this compound is stabilized by a network of non-covalent intermolecular interactions. SC-XRD data is essential for identifying and characterizing these forces, which dictate the crystal packing and influence physical properties like melting point and solubility.
N-H⋯O Hydrogen Bonds: The imidazole ring contains an N-H group, which acts as a strong hydrogen bond donor. This proton can form a robust hydrogen bond with a hydrogen bond acceptor, most commonly the carbonyl oxygen (C=O) of a carboxylate group on an adjacent molecule. These N-H⋯O interactions are a dominant feature in the crystal structures of related imidazole derivatives, often linking molecules into chains or sheets.
π-π Stacking: The aromatic imidazole ring is capable of engaging in π-π stacking interactions. In the crystal lattice, molecules may arrange themselves in a parallel-displaced or T-shaped fashion to facilitate favorable electrostatic interactions between the π-systems of their imidazole rings. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 3.8 Å. These interactions contribute significantly to the cohesion of the crystal structure.
Table 3: Common Intermolecular Interactions in Imidazole-Based Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H (imidazole) | O=C (ester) | 2.7 - 3.0 |
| Hydrogen Bond | C-H (ethyl/ring) | O=C (ester) | 3.0 - 3.5 |
| π-π Stacking | Imidazole Ring | Imidazole Ring | 3.5 - 3.8 (centroid-centroid) |
Conformational Analysis in Crystal Lattices
The solid-state conformation of this compound, as revealed by SC-XRD, provides insights into the molecule's preferred spatial arrangement. The imidazole ring itself is expected to be largely planar. However, the two diethyl carboxylate substituents at the C4 and C5 positions possess rotational freedom around their C-C single bonds.
The crystal structure analysis reveals the specific torsion angles that define the orientation of these ester groups relative to the central imidazole ring. This conformation is the result of a balance between minimizing steric hindrance between the bulky ethyl groups and optimizing the intermolecular interactions within the crystal lattice. In many related structures, the ester groups are twisted out of the plane of the imidazole ring to accommodate the crystal packing forces and participate effectively in the hydrogen bonding network.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The method is based on the principle that chemical bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.
The FT-IR spectrum of this compound would display characteristic absorption bands confirming its structure:
N-H Stretching: A broad absorption band is expected in the region of 3000-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. The broadness of this peak is often indicative of hydrogen bonding in the solid state.
C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl groups.
C=O Stretching: A strong, sharp absorption band, characteristic of the ester carbonyl group, is expected to appear in the range of 1700-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.
C=C and C=N Stretching: Vibrations associated with the C=C and C=N bonds within the aromatic imidazole ring typically appear in the 1400-1650 cm⁻¹ region.
C-O Stretching: The stretching vibrations of the C-O single bonds of the ester groups will produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-Br Stretching: The vibration of the carbon-bromine bond is expected to absorb in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 4: Key FT-IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazole N-H | Stretch | 3000 - 3500 (broad) |
| Alkyl C-H | Stretch | 2850 - 3000 |
| Ester C=O | Stretch | 1700 - 1750 (strong) |
| Imidazole Ring | C=C, C=N Stretch | 1400 - 1650 |
| Ester C-O | Stretch | 1100 - 1300 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
Computational and Theoretical Investigations of Diethyl 2 Bromo 1h Imidazole 4,5 Dicarboxylate
Density Functional Theory (DFT) Calculations
No published studies were found that specifically detail DFT calculations for Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. Consequently, there is no available data on its optimized geometry, conformational landscape, electronic structure, reaction mechanisms, or molecular electrostatic potential map derived from this method.
Geometry Optimization and Conformational Landscapes
There are no specific studies on the geometry optimization or conformational analysis of this compound using DFT.
Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Natural Bond Orbital Analysis)
An analysis of the electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or Natural Bond Orbital (NBO) analysis for this specific compound, is not available in the current body of scientific literature.
Reaction Mechanism Studies and Transition State Analysis
There is no information available regarding theoretical studies on the reaction mechanisms or transition state analysis involving this compound.
Molecular Electrostatic Potential (MEP) Mapping
No literature detailing the Molecular Electrostatic Potential (MEP) mapping for this compound could be located.
Molecular Dynamics Simulations for Conformational Flexibility
No research articles were identified that have performed molecular dynamics simulations to investigate the conformational flexibility of this compound.
Theoretical Studies on Molecular Interactions and Recognition (e.g., Molecular Docking for Ligand-Target Binding)
There is no available research on molecular docking or other theoretical studies focused on the molecular interactions and recognition capabilities of this compound with any biological targets.
Advanced Computational Methods for Predicting Chemical Behavior
Advanced computational methods are indispensable tools for predicting the chemical behavior of complex organic molecules like this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are routinely applied to substituted imidazoles to elucidate their electronic properties, molecular structure, and dynamic behavior. researchgate.netnih.gov
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. researchgate.net For imidazole (B134444) derivatives, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties. bohrium.com Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orgmdpi.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Furthermore, DFT is employed to calculate Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP), which provide insights into charge distribution, intramolecular interactions, and potential sites for electrophilic and nucleophilic attack. orientjchem.org Theoretical calculations of NMR spectra are also performed to aid in the structural confirmation of synthesized compounds. orientjchem.org
To illustrate the type of data generated from such analyses, the following tables present hypothetical values for this compound, based on typical findings for similar heterocyclic compounds.
Illustrative Data Table 1: Predicted Electronic Properties via DFT
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
Illustrative Data Table 2: Calculated Geometrical Parameters via DFT
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-Br | 1.88 Å |
| Bond Length | C4-C5 | 1.39 Å |
| Bond Length | N1-C2 | 1.36 Å |
| Bond Angle | N1-C2-N3 | 111.0° |
| Dihedral Angle | C4-C5-C(ester)-O | 178.5° |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For imidazole derivatives, MD simulations can provide critical insights into the stability of these compounds when interacting with biological targets, such as proteins or enzymes. nih.gov These simulations can model conformational changes and the formation and breaking of intermolecular bonds, like hydrogen bonds, which are vital for understanding drug-receptor interactions. nih.govaip.org By analyzing metrics such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), researchers can assess the stability of a molecule within a specific environment, such as a protein's active site. nih.gov
The combination of these advanced computational methods allows for a detailed prediction of the chemical behavior of this compound, guiding further experimental synthesis and evaluation for various applications. researchgate.netnih.gov
Applications As a Versatile Synthetic Intermediate in Organic Synthesis
Precursor for Advanced Heterocyclic Systems
The imidazole (B134444) ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials. rsc.org Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate serves as an ideal starting point for elaborating this core into more complex heterocyclic frameworks. smolecule.com
The bromine atom at the 2-position is the primary site for introducing chemical diversity. It can be displaced by a wide range of nucleophiles, enabling the synthesis of imidazoles with various substituents at this position. smolecule.com Furthermore, the ester functionalities can be manipulated to introduce additional complexity. For instance, the related compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is a key intermediate in the synthesis of important pharmaceutical agents. nih.govnbinno.com Methodologies developed for synthesizing polysubstituted imidazoles often highlight the strategic importance of functional handles like halogens to achieve specific substitution patterns. rsc.orgresearchgate.net
Below is a table summarizing synthetic transformations that can be applied to the this compound scaffold to generate diverse derivatives.
| Transformation Type | Reagents & Conditions | Resulting Structure |
| Nucleophilic Aromatic Substitution | Nu-H (e.g., R-SH, R-OH, R₂-NH), Base | 2-Nu-substituted imidazole-4,5-dicarboxylate |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 2-Aryl/Vinyl-substituted imidazole-4,5-dicarboxylate |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-substituted imidazole-4,5-dicarboxylate |
| Ester Hydrolysis | LiOH or NaOH, H₂O/THF | 2-Bromo-1H-imidazole-4,5-dicarboxylic acid |
| Amidation | Amine (R-NH₂), Heat or coupling agent | 2-Bromo-1H-imidazole-4,5-dicarboxamide |
| N-Alkylation | R-X, Base (e.g., NaH, K₂CO₃) | 1-Alkyl-2-bromo-imidazole-4,5-dicarboxylate |
This table represents potential synthetic routes based on the known reactivity of the functional groups present in the title compound.
The functional groups of this compound are strategically positioned to facilitate annulation, or ring-fusion, reactions. This allows for the construction of bicyclic and polycyclic heterocyclic systems, which are prevalent in medicinal chemistry and materials science. smolecule.comnih.gov Reviews on the synthesis of fused-ring systems, such as benzimidazoles and pyrrolo[1,2-a]imidazoles, frequently describe strategies involving the cyclization of appropriately substituted imidazole precursors. mdpi.comnih.gov For example, a precursor with functionalities at the 4 and 5 positions can undergo condensation with a dinucleophile to form a new fused ring. The bromine at the 2-position can then be used for further functionalization of the resulting fused system. This approach is crucial for creating novel scaffolds like phenanthro[9,10-d]imidazoles and imidazo[4,5-f] smolecule.comacs.orgphenanthrolines. rsc.org
Building Block in the Development of Functional Materials
The imidazole-4,5-dicarboxylate core is a well-established building block for creating coordination polymers and metal-organic frameworks (MOFs). acs.org These materials have applications in gas storage, separation, and catalysis. By hydrolyzing the diethyl ester groups of the title compound to the corresponding dicarboxylic acid, a versatile multitopic ligand is formed. The imidazole nitrogen atoms and the two carboxylate groups can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. acs.org
The 2-bromo substituent adds a unique dimension to this application. It can be retained in the final material to modulate its electronic properties or surface characteristics. Alternatively, it can be replaced via post-synthetic modification, allowing for the covalent anchoring of specific functional groups within the pores of the MOF, tailoring the material for specific applications.
Role in the Design and Synthesis of Ligands for Catalysis
The imidazole-4,5-dicarboxylate framework is an effective scaffold for designing ligands for transition metal catalysis. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups can act as coordination sites for a variety of metal ions, including copper, nickel, iron, and cobalt. tandfonline.com Metal complexes derived from the related 2-propyl-1H-imidazole-4,5-dicarboxylate have demonstrated catalytic activity in reduction reactions, such as the conversion of p-nitrophenol to p-aminophenol. tandfonline.com
The 2-bromo position on this compound provides a convenient attachment point for other coordinating groups, allowing for the synthesis of polydentate ligands with tailored steric and electronic properties. For example, a phosphine (B1218219) or another heterocyclic group could be introduced via a cross-coupling reaction, creating a more sophisticated ligand environment around the metal center to enhance catalytic performance. Imidazole-based N-heterocyclic carbenes (NHCs), which can be synthesized from imidazole precursors, are also a major class of ligands in modern catalysis. nih.gov
Contribution to Novel Synthetic Methodologies in Organic Chemistry
The multifunctionality of this compound enables its use in the development of novel synthetic methodologies. Its ability to participate in sequential or one-pot multi-component reactions allows for the rapid construction of molecular complexity from simple precursors.
A key area of contribution is in diversity-oriented synthesis. For example, a strategy analogous to the Suzuki-based synthesis of tetraarylporphycenes from a dibromo-thienodipyrrole intermediate could be envisioned. url.edu Starting from this compound, the bromine could be used as a handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), creating a library of 2-substituted imidazoles. Subsequent modifications of the ester groups would further expand the chemical space accessible from this single starting material. The presence of a halogen substituent is also known to influence the reactivity in cycloaddition reactions, potentially enabling new pathways for constructing complex ring systems. chim.it
Q & A
Q. What are the standard synthetic routes for Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate?
- Methodological Answer : The compound is synthesized via a two-step process. First, imidazole-4,5-dicarboxylic acid undergoes esterification with ethanol and concentrated H₂SO₄ under reflux (85% yield). The resulting diethyl 1H-imidazole-4,5-dicarboxylate is brominated using N-bromosuccinimide (NBS) in dry acetonitrile under argon, yielding the brominated product in 95% yield after purification . Key parameters include solvent choice (ethanol for esterification, dry acetonitrile for bromination) and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Confirms the absence of O–H stretching vibrations (indicative of cyclic structures or esterification completeness) .
- ¹H NMR : The methylene protons adjacent to the electron-withdrawing imidazole ring appear as singlets in the downfield region (δ 5.21–5.64 ppm), reflecting electronic effects .
- UV-Vis : The brominated derivative exhibits a λmax at 286 nm, distinct from the non-brominated precursor (λmax 257 nm), aiding in reaction monitoring .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Supramolecular Chemistry : Serves as a ligand for synthesizing metal complexes (e.g., Ni²⁺, Co²⁺) with 0D structures extended via hydrogen bonding. These complexes are studied for magnetic properties (e.g., antiferromagnetic interactions in Ni complexes) .
- Organic Synthesis : Acts as a precursor for heterocyclic derivatives (e.g., benzoimidazo-oxazines) via reactions with o-quinone methide intermediates under controlled conditions .
- Biological Probes : Used to synthesize isotopically labeled compounds (e.g., <sup>15</sup>N derivatives) for NMR and mass spectrometry studies in DNA damage analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during cyclization with o-quinone methide (o-QM) intermediates?
- Methodological Answer : Reactions with o-QM precursors (e.g., salicylic alcohols) require precise solvent selection. Aqueous acetonitrile facilitates cyclization (47–57% yield), while DMF leads to complex mixtures. Key factors include:
- Solvent Polarity : Aqueous acetonitrile stabilizes intermediates without promoting decomposition.
- Temperature : Reflux conditions (≈82°C for acetonitrile) balance reactivity and stability.
- Precursor Activation : Use of phenolic Mannich bases or quaternary salts may require harsher conditions (e.g., higher temperatures) but are less effective than ammoniomethylphenolates .
Q. How do electron-withdrawing substituents influence NMR chemical shifts in imidazole derivatives?
- Methodological Answer : The 2-bromo substituent induces a downfield shift in adjacent methylene protons due to its electron-withdrawing effect. For example, in the parent diethyl ester, the methylene signal shifts to δ 5.21–5.64 ppm compared to non-brominated analogs. This shift aids in confirming bromination success and assessing electronic effects on reactivity .
Q. What strategies are effective for synthesizing isotopically labeled derivatives for mechanistic studies?
- Methodological Answer :
- ¹⁵N Labeling : React this compound with <sup>15</sup>NH₄Cl in anhydrous CH₃CN at −15°C to introduce <sup>15</sup>N at specific positions. Purification via acid-base extraction ensures high isotopic purity .
- Deuterated Analogs : Use D₂O or deuterated solvents during hydrolysis or esterification steps to incorporate deuterium at exchangeable positions.
Q. How can contradictory data in synthetic protocols (e.g., solvent-dependent outcomes) be reconciled?
- Methodological Answer : Discrepancies arise from solvent polarity and intermediate stability. For example:
- Aqueous Acetonitrile vs. DMF : Polar aprotic solvents like DMF may destabilize o-QM intermediates, leading to side reactions. Systematic screening of solvents (e.g., THF, MeOH) and additives (e.g., Na₂CO₃ for pH control) can identify optimal conditions .
- Yield Variations : Differences in reagent purity (e.g., crystallized NBS vs. commercial grades) and inert atmosphere quality (Ar vs. N₂) significantly impact reproducibility .
Data Contradiction Analysis
- vs. 2 : reports challenges in cyclization with o-QM precursors in DMF, while achieves high yields in acetonitrile. This highlights the critical role of solvent choice in stabilizing reactive intermediates. Researchers should prioritize solvent polarity and proticity when designing analogous reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
